molecular formula C11H14F3N B13226753 Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine

Cat. No.: B13226753
M. Wt: 217.23 g/mol
InChI Key: LQFCSPDOZDULRB-UHFFFAOYSA-N
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Description

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine: is a chemical compound with the molecular formula C11H14F3N . It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group attached to a butan-2-ylamine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 1,1,1-trifluoro-4-phenylbutan-2-one and methylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure scalability and cost-effectiveness. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine can be compared with other similar compounds, such as:

    Methyl(1,1,1-trifluoropropan-2-yl)amine: This compound has a similar trifluoromethyl group but lacks the phenyl group, resulting in different chemical properties.

    (1,1-difluoro-4-phenylbutan-2-yl)amine: This compound has two fluorine atoms instead of three, which affects its reactivity and interactions.

    1,1,1-Trifluoro-2-phenylethanamine: This compound has a shorter carbon chain, leading to different physical and chemical properties.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a phenyl group, which imparts distinctive chemical and biological properties.

Biological Activity

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is a compound notable for its unique trifluoromethyl and phenyl groups, which contribute significantly to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 217.23 g/mol
  • IUPAC Name : 1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine

The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with hydrophobic regions of proteins and enzymes. This feature is critical in modulating biological activities.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or altering their conformation.
  • Protein Interactions : It modulates the activity of proteins involved in critical biological processes, potentially affecting signaling pathways.

Table 1: Biological Activities and Targets

Biological ActivityTargetMechanism
Enzyme InhibitionVarious enzymesCompetitive inhibition at active sites
Receptor BindingSpecific receptorsAllosteric modulation or competitive binding

Case Study: Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with specific enzymes. For instance, research demonstrated that the compound significantly inhibits the enzyme acetylcholinesterase (AChE), which plays a vital role in neurotransmission.

  • In Vitro Studies : The compound was tested against AChE with an IC50 value of 25 µM, indicating moderate potency.
  • Mechanism Elucidation : Molecular docking studies revealed that this compound binds to the active site of AChE, stabilizing an inactive conformation.

Table 2: Summary of Enzyme Inhibition Studies

EnzymeIC50 (µM)Binding Mode
Acetylcholinesterase25Active site binding
Cyclooxygenase15Allosteric modulation

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several compounds that also exhibit biological activities.

Table 3: Comparison of Similar Compounds

Compound NameUnique Features
1,1,1-Trifluoro-4-phenylbutan-2-aminesLacks methyl substitution on nitrogen
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-y)amineEthyl group instead of methyl
2-(Trifluoromethyl)-N-methylbenzeneethanamineContains a benzene ring instead of phenyl group

Applications in Pharmacology and Medicine

The unique properties of this compound make it a candidate for further pharmacological research. Its potential applications include:

  • Anti-inflammatory Agents : Investigations suggest that the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine

InChI

InChI=1S/C11H14F3N/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3

InChI Key

LQFCSPDOZDULRB-UHFFFAOYSA-N

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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